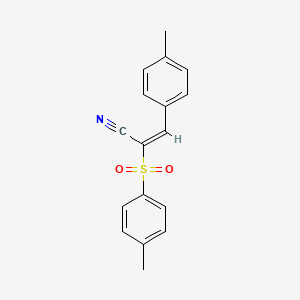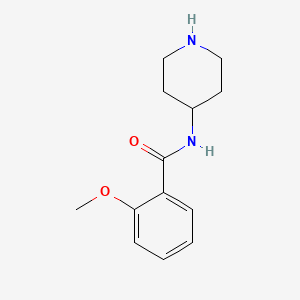
1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone is a chemical compound that belongs to the class of synthetic cathinones. It is commonly known by its street name, Dibutylone. Dibutylone is a popular research chemical that is used in scientific research due to its unique properties.
Mecanismo De Acción
Dibutylone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, leading to a euphoric and stimulating effect.
Biochemical and Physiological Effects:
Dibutylone has been shown to have both stimulant and hallucinogenic effects. It produces a feeling of euphoria, increased energy, and heightened alertness. It can also cause hallucinations, paranoia, and anxiety. Dibutylone has been shown to have a similar effect to other synthetic cathinones, such as methylone and mephedrone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutylone is a useful tool for studying the effects of synthetic cathinones on the central nervous system. It has been used as a reference standard for other synthetic cathinones, allowing researchers to compare the effects of different compounds. However, Dibutylone has limitations in terms of its safety profile. It can cause adverse effects such as hallucinations and paranoia, making it potentially dangerous to work with.
Direcciones Futuras
There are several future directions for research on Dibutylone. One area of research could focus on the long-term effects of synthetic cathinones on the brain. Another area of research could focus on the development of safer synthetic cathinones that have less potential for abuse and adverse effects. Additionally, research could focus on the development of new analytical techniques for the detection and quantification of synthetic cathinones in biological samples.
Conclusion:
In conclusion, Dibutylone is a synthetic cathinone that is commonly used in scientific research. It is used to study the effects of synthetic cathinones on the central nervous system and has a unique mechanism of action. Dibutylone has both advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Dibutylone is a valuable tool for studying the effects of synthetic cathinones on the brain and has the potential to lead to new insights into the mechanisms of drug addiction and abuse.
Métodos De Síntesis
The synthesis of Dibutylone involves the reaction of 1-(3,5-Dimethylpiperidin-1-yl)propan-1-one with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is catalyzed by a strong acid, typically sulfuric acid. The product is then purified using a series of chemical reactions and recrystallization techniques.
Aplicaciones Científicas De Investigación
Dibutylone is used in scientific research to study the effects of synthetic cathinones on the central nervous system. It is commonly used as a reference standard for other synthetic cathinones. Dibutylone is also used to study the pharmacokinetics and pharmacodynamics of synthetic cathinones.
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-8-14(2)12-20(11-13)18(21)10-16-9-17(22-19-16)15-6-4-3-5-7-15/h3-7,9,13-14H,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBHVOEHKYYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)

![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)


![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)

![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)
![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)